

# Application Notes and Protocols for Veterinary Drug Residue Testing Using Olaquinox-d4

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## Compound of Interest

Compound Name: Olaquinox-d4

Cat. No.: B563875

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## AN-001: Quantitative Analysis of Olaquinox and its Metabolites in Animal Tissues using LC-MS/MS with an Isotope-Labeled Internal Standard

### Introduction

Olaquinox (OLA) is a quinoxaline-based antimicrobial agent that has been utilized in the veterinary field to promote growth and prevent diseases in livestock, particularly swine.[1][2] However, concerns regarding the potential carcinogenic and mutagenic effects of OLA and its metabolites have led to restrictions and bans on its use in many regions.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues in food products of animal origin to ensure consumer safety and regulatory compliance.[5][6]

Metabolism studies have shown that Olaquinox is rapidly converted in vivo to several metabolites, including deoxyolaquinox (O2) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA).[1][2][7] Research indicates that deoxyolaquinox is a more persistent and relevant marker residue in edible tissues, particularly kidneys, than the parent drug or MQCA.[7][8]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of veterinary drug residues due to its high sensitivity and selectivity.[3][9] To ensure the accuracy and precision of quantitative analysis, especially in complex biological matrices like animal tissues, the use of a stable isotope-labeled internal standard is highly recommended. **Olaquinox-d4**, a deuterated analog of Olaquinox, serves

as an ideal internal standard. It mimics the chemical behavior of the analyte throughout the sample preparation and analysis process, compensating for variations in extraction efficiency, matrix effects, and instrument response.[10]

This application note provides a detailed protocol for the extraction, clean-up, and quantitative analysis of Olaquinox and its key metabolites from swine tissues using **Olaquinox-d4** as an internal standard.

## Experimental Protocols

### Scope

This protocol is applicable to the determination of Olaquinox and its metabolites (e.g., deoxyolaquinox, MQCA) in swine muscle and liver tissues.

### Principle

Tissue samples are homogenized and spiked with a known amount of **Olaquinox-d4** internal standard. The analytes and the internal standard are extracted from the tissue matrix using an acidic methanol solution. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering substances. The final eluate is concentrated and analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

### Reagents and Materials

- Standards: Olaquinox, Deoxyolaquinox (DOLQ), 3-methyl-quinoxaline-2-carboxylic acid (MQCA), and **Olaquinox-d4** (Internal Standard - IS).
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (LC-MS grade), Formic Acid, Metaphosphoric Acid.
- Chemicals: Sodium Acetate.
- SPE Cartridges: Oasis MAX (Mixed-Mode Anion Exchange) 60 mg, 3 mL or Oasis HLB 60 mg, 3 mL.[3]

- Equipment: High-speed homogenizer, Centrifuge, Ultrasonic bath, Nitrogen evaporator, Vortex mixer, Analytical balance, LC-MS/MS system.

## Standard Solution Preparation

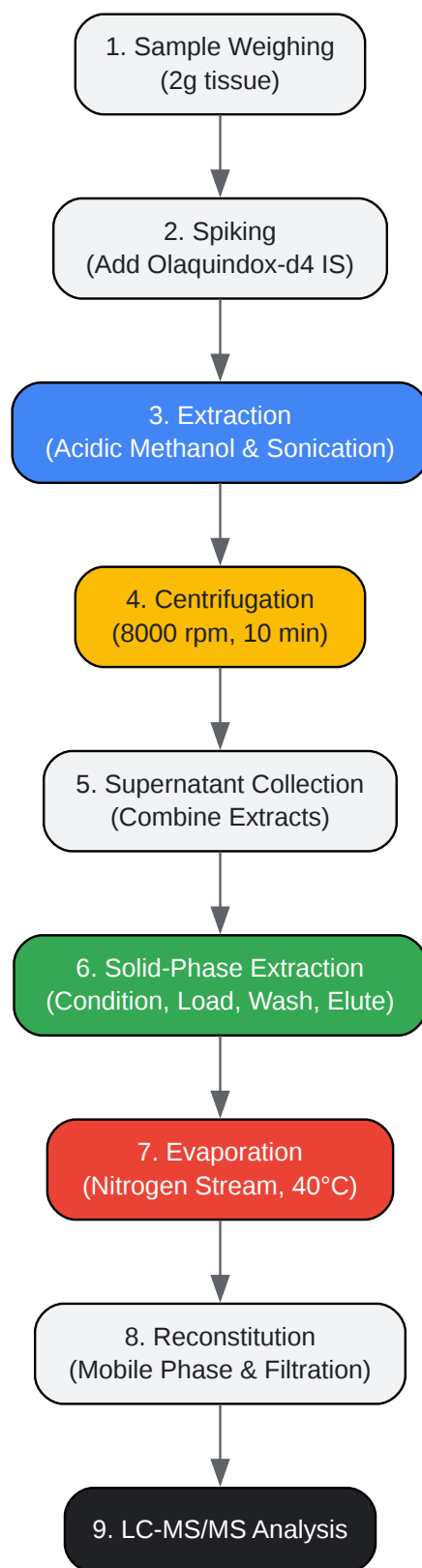
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve each standard and the internal standard in methanol to prepare individual stock solutions. Store at -20°C.
- Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with an appropriate solvent (e.g., 20% methanol).
- Internal Standard Spiking Solution: Dilute the **Olaquinox-d4** stock solution to a suitable concentration (e.g., 100 ng/mL) for spiking into samples.

## Sample Preparation Protocol

- Homogenization: Weigh  $2.0 \pm 0.1$  g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[\[3\]](#)
- Internal Standard Spiking: Add a precise volume of the **Olaquinox-d4** internal standard spiking solution to each sample, blank, and calibration standard.
- Extraction:
  - Add 10 mL of 5% (w/v) metaphosphoric acid in 20% (v/v) methanol.[\[11\]](#)
  - Vortex for 1 minute, then sonicate for 10 minutes in an ultrasonic bath.[\[3\]](#)
  - Centrifuge at 8000 rpm for 10 minutes.[\[3\]](#)
  - Transfer the supernatant to a clean tube.
  - Repeat the extraction step on the tissue pellet with another 10 mL of the extraction solvent.
  - Combine the supernatants.[\[11\]](#)[\[12\]](#)

- pH Adjustment: Adjust the pH of the combined supernatant to approximately 7.0 using 1 mol/L sodium acetate.[3] This step is crucial when using a mixed-mode anion exchange SPE cartridge like Oasis MAX.
- Solid-Phase Extraction (SPE) Clean-up (Oasis MAX):
  - Conditioning: Condition the Oasis MAX cartridge with 3 mL of methanol followed by 3 mL of water.[3]
  - Loading: Load the pH-adjusted extract onto the cartridge at a flow rate of approximately 1 mL/min.[3]
  - Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
  - Elution: Elute the analytes with 5 mL of 2% formic acid in methanol.[3]
- Evaporation and Reconstitution:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3]
  - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 15:85 acetonitrile:water) and vortex.[3]
  - Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

## Logical Workflow for Sample Preparation



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Caption: General workflow for animal tissue sample preparation.

## Quantitative Data and Method Performance

The performance of analytical methods for Olaquinox and its metabolites varies depending on the specific matrix, instrumentation, and protocol used. The following tables summarize typical performance characteristics reported in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analyte	Matrix	LOD (µg/kg)	LOQ (µg/kg)	Reference
Olaquinox	Swine Feed	80	110	[4]
Olaquinox	Animal Feed	-	50	[9]
Deoxyolaquinox (DOLQ)	Swine Tissue	0.01 - 0.25	0.02 - 0.5	[3]
MQCA	Swine Tissue	0.01 - 0.25	0.02 - 0.5	[3]
Carbadox Metabolites	Pig Muscle	1.04 - 2.11 (CC $\alpha$ )	1.46 - 2.89 (CC $\beta$ )	[13]

CC $\alpha$  (Decision Limit) and CC $\beta$  (Detection Capability) are performance characteristics defined by European Commission Decision 2002/657/EC.

Table 2: Recovery and Precision Data

| Analyte | Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Olaquinox | Fodder | 200, 400, 1000 | 78 - 92 |  $\leq 3.6$  | [14] | | Olaquinox | Swine Feed | Not Specified | 95.07 - 104.62 | - | [4] | | DOLQ & MQCA | Swine Tissue | Not Specified | 79.1 - 91.1 |  $< 9.2$  | [3] | | Carbadox/Olaquinox Metabolites | Pig Muscle | Not Specified | 99.8 - 101.2 | - | [13] |

## LC-MS/MS Analysis Parameters (Example)

- LC System: Agilent 1260 Infinity II or equivalent.[14]
- Column: C18 column (e.g., Agilent InfinityLab Poroshell 120 SB-C18, 100 x 2.1 mm, 2.7 µm). [14]

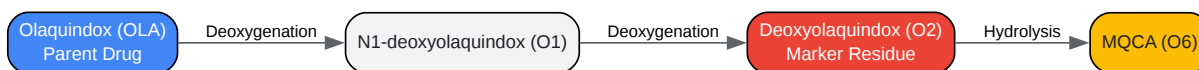
- Mobile Phase A: 0.1% Formic Acid in Water.[14]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[14]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.[14]
- Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[14]
- Ion Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions: Specific precursor and product ions for each analyte and the internal standard must be optimized.

Table 3: Example MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Olaquinox	264.1	218.1
Deoxyolaquinox (DOLQ)	232.2	143.2
MQCA	189.1	145.0
Olaquinox-d4 (IS)	268.1	222.1

Note: MRM transitions should be empirically determined and optimized on the specific instrument used.

## Metabolic Pathway of Olaquinox



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Caption: Simplified metabolic pathway of Olaquinox.

## Conclusion

The described method, incorporating **Olaquinox-d4** as an internal standard, provides a robust and reliable approach for the quantitative determination of Olaquinox and its major metabolites in swine tissues. The use of an isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high accuracy and precision, making this method suitable for routine monitoring in food safety laboratories and for conducting residue depletion studies.

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